

# A Technical Guide to the Synthesis and Characterization of 1,1,3-Tribromoacetone

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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

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Abstract: This document provides a comprehensive technical overview of **1,1,3-tribromoacetone** (CAS No. 3475-39-6), a key halogenated ketone intermediate in organic synthesis. It details the physicochemical properties, established synthesis protocols, and methods of characterization. The guide is intended for researchers, chemists, and professionals in drug development who utilize complex organic building blocks. Emphasis is placed on detailed experimental procedures, structured data presentation, and visual representations of synthetic and reactive pathways to ensure clarity and practical applicability.

#### Introduction

**1,1,3-Tribromoacetone**, with the molecular formula C<sub>3</sub>H<sub>3</sub>Br<sub>3</sub>O, is a highly reactive organic compound characterized by an acetone backbone substituted with three bromine atoms.[1] This structural configuration, featuring a carbonyl group and multiple reactive bromine sites, makes it a valuable intermediate in various synthetic applications.[1] It is particularly noted for its role as a reagent in the synthesis of pteridine rings, which are core structures in pharmaceuticals such as Methotrexate.[1][2] In the context of Methotrexate production, **1,1,3-tribromoacetone** can also be present as a critical impurity that must be monitored and controlled.[2][3] Understanding its synthesis and characterization is therefore essential for process optimization and quality control in pharmaceutical manufacturing.

### **Physicochemical Properties**

The physical and chemical properties of **1,1,3-tribromoacetone** are crucial for its handling, storage, and application in synthesis. The compound is typically a white or light-yellow solid at



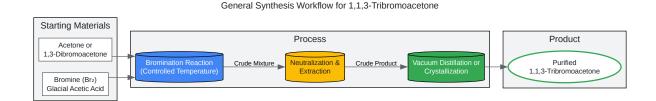
room temperature, with a low melting point that may cause it to be found in a liquid or semi-solid state.[1][4] A summary of its key properties is presented below.

Property	Value	Reference(s)
CAS Number	3475-39-6	[1]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> Br <sub>3</sub> O	[1][3]
Molecular Weight	294.77 g/mol	[2][3]
Appearance	White or light yellow solid	[1][4]
Melting Point	28-29 °C	[1][3][5][6]
Boiling Point	114-116 °C @ 14 Torr266.2 ± 25.0 °C @ 760 mmHg	[1][3][4][5]
Density (Predicted)	2.561 - 2.6 g/cm <sup>3</sup>	[1][3][4][5]
Solubility	DMSO: 100 mg/mL (requires ultrasonic assistance)	[1][6]
Refractive Index	1.595	[1][5]
Recommended Storage	-20°C	[1][6]

# **Synthesis of 1,1,3-Tribromoacetone**

The synthesis of **1,1,3-tribromoacetone** is primarily achieved through the bromination of acetone. The reaction proceeds via an acid-catalyzed enol intermediate, which undergoes electrophilic substitution by bromine.[2][7] A significant challenge in this synthesis is controlling the reaction to prevent over-bromination, which leads to the formation of tetrabromoacetone and other undesired byproducts.[2][8]





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Caption: General workflow for the synthesis of **1,1,3-Tribromoacetone**.

#### **Experimental Protocols**

Method A: Industrial Process via Direct Bromination of Acetone

This industrial method involves the reaction of acetone with approximately two moles of bromine, which produces a complex mixture of brominated acetone derivatives (bromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, tribromoacetone, and tetrabromoacetone) and hydrogen bromide as a byproduct.[2][9]

- Reaction: Acetone is reacted with approximately 2 molar equivalents of bromine. The reaction is sensitive to temperature and mixing rate, which must be carefully controlled to influence the product distribution.[2]
- Equilibration: The resulting mixture of brominated acetones is held, allowing it to equilibrate. This step adjusts the distribution of the various brominated products.[1]
- Separation: The desired **1,1,3-tribromoacetone** is separated from the mixture, often through crystallization or fractional distillation under vacuum.[1]

Method B: Laboratory Scale Synthesis from 1,3-Dibromoacetone

This procedure provides a more direct route to **1,1,3-tribromoacetone** by using **1,3-** dibromoacetone as the starting material, thereby offering better control over the final product.



- Preparation: Dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid in a suitable reaction vessel.
- Bromine Addition: Prepare a solution of 150 g of bromine dissolved in 500 mL of glacial acetic acid.
- Reaction: Heat the 1,3-dibromoacetone solution to 80-90°C. Add the bromine solution dropwise over the course of one hour. The reaction should proceed without requiring additional heating.
- Solvent Removal: Once the reaction is complete, remove the glacial acetic acid under reduced pressure.
- Purification: Purify the resulting crude product by vacuum distillation. Collect the fraction boiling at 114-116°C at a pressure of 14 mm Hg. This fraction yields approximately 180 g of 1,1,3-tribromoacetone. A higher boiling fraction (132-133°C at 13 mm Hg) containing 1,1,1,3-tetrabromoacetone may also be collected.

### **Characterization and Spectroscopic Analysis**

The structure of **1,1,3-tribromoacetone** is confirmed using standard spectroscopic techniques. The data provides distinct signatures corresponding to its functional groups.

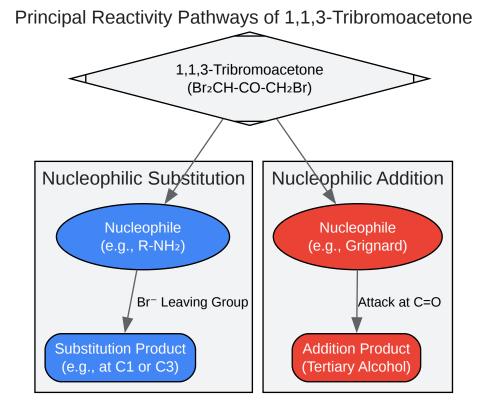


Technique	Expected Observations
<sup>1</sup> H NMR	Two singlets are expected: one for the proton on the dichloromethyl group (-CHBr <sub>2</sub> ) and one for the two protons of the bromomethyl group (-CH <sub>2</sub> Br).
<sup>13</sup> C NMR	Distinct signals are anticipated for the carbonyl carbon (C=O) around $\delta \approx 200$ ppm, and for the two different brominated carbons (-CHBr <sub>2</sub> and -CH <sub>2</sub> Br) in the range of $\delta \approx 30$ –50 ppm.[2]
Infrared (IR)	A strong, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretching vibration is expected in the range of 1715-1740 cm <sup>-1</sup> .
Mass Spectrometry (MS)	The mass spectrum should show a molecular ion peak (M <sup>+</sup> ) at m/z $\approx$ 292, 294, 296, 298, corresponding to the isotopic distribution of the three bromine atoms. Fragmentation patterns would show the characteristic loss of bromine atoms.[2]

## **Chemical Reactivity and Applications**

The reactivity of **1,1,3-tribromoacetone** is dominated by its two key functional features: the carbonyl group and the carbon-bromine bonds. The bromine atoms are excellent leaving groups, making the  $\alpha$ -carbons susceptible to nucleophilic substitution. The carbonyl group can undergo nucleophilic addition reactions typical of ketones.[1]





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Caption: Dual reactivity pathways of **1,1,3-Tribromoacetone**.

This dual reactivity makes **1,1,3-tribromoacetone** a versatile building block for synthesizing more complex organic molecules.[1] Its most prominent application is as a key reagent in the construction of pteridine ring systems, which form the core of antifolate drugs like Methotrexate. [1][2]

## Safety, Handling, and Storage

**1,1,3-Tribromoacetone** is a toxic and hazardous chemical that requires careful handling.

- Toxicity: The compound is toxic if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory system.[10] Like simpler bromoacetones, it is expected to be a lachrymatory agent.[7][8]
- Handling: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab



coat.

- Storage: It should be stored in a tightly sealed container at a recommended temperature of
   -20°C to ensure stability and prevent degradation.[1][6]
- Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen bromide.[10]

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